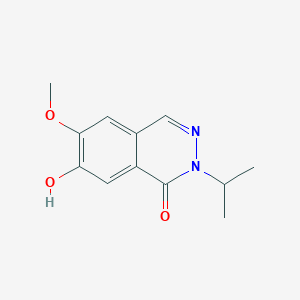
7-Hydroxy-6-methoxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-6-methoxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one is a complex organic compound with a unique structure that includes hydroxy, methoxy, and isopropyl groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-6-methoxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one typically involves multiple steps, starting from readily available precursors. The key steps often include:
Formation of the phthalazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride or its derivatives.
Introduction of the hydroxy and methoxy groups: These functional groups can be introduced through selective hydroxylation and methylation reactions.
Incorporation of the isopropyl group: This step usually involves alkylation reactions using isopropyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-6-methoxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce dihydro derivatives.
Scientific Research Applications
7-Hydroxy-6-methoxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic properties that are being explored for the treatment of various diseases.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 7-Hydroxy-6-methoxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups may play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The isopropyl group may influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
6-Methoxyflavanone: Shares the methoxy group but differs in the core structure.
2-(4-Methoxyphenyl)-1-benzopyran-4-one: Similar methoxy substitution but different core.
7-Methoxy-5-methyl-2-phenyl-1-benzopyran-4-one: Similar methoxy and phenyl groups but different overall structure.
Uniqueness
7-Hydroxy-6-methoxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one is unique due to its specific combination of functional groups and the phthalazinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H14N2O3 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
7-hydroxy-6-methoxy-2-propan-2-ylphthalazin-1-one |
InChI |
InChI=1S/C12H14N2O3/c1-7(2)14-12(16)9-5-10(15)11(17-3)4-8(9)6-13-14/h4-7,15H,1-3H3 |
InChI Key |
FMECMJBWRCGFBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C2=CC(=C(C=C2C=N1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















